Product packaging for 3,4-Dimethoxybenzamidoxime(Cat. No.:CAS No. 1053058-99-3)

3,4-Dimethoxybenzamidoxime

Cat. No.: B3078699
CAS No.: 1053058-99-3
M. Wt: 196.2 g/mol
InChI Key: REKFOHFJHBBXOR-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzamidoxime (CAS 40312-16-1) is a non-proteinogenic, synthetic amino acid derivative of interest in advanced chemical and pharmacological research. Its structure features a 3,4-dimethoxybenzene ring attached to an amidoxime functional group. This configuration makes it a valuable building block for the synthesis of complex molecules, particularly in the field of peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of native peptides but with enhanced properties such as improved stability, specificity, and bioavailability . The amidoxime moiety is a known metal-binding functional group. As such, this compound holds potential for the creation of custom metal-binding amino acids. Incorporating such building blocks into peptides allows researchers to engineer novel metallopeptides for applications in catalysis, chemical sensing, and the study of metalloprotein function . Its role is primarily as a versatile synthetic intermediate for researchers developing next-generation therapeutic candidates and novel functional materials. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O3 B3078699 3,4-Dimethoxybenzamidoxime CAS No. 1053058-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKFOHFJHBBXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/O)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,4 Dimethoxybenzamidoxime

Canonical Synthetic Routes from Nitrile Precursors

The most conventional and widely employed method for the synthesis of 3,4-Dimethoxybenzamidoxime originates from its corresponding nitrile precursor, 3,4-Dimethoxybenzonitrile (B145638). This approach is favored due to the ready availability of the starting material and generally good yields.

Nucleophilic Addition of Hydroxylamine (B1172632) and Its Salts to 3,4-Dimethoxybenzonitrile

The cornerstone of amidoxime (B1450833) synthesis from nitriles is the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group. nih.gov This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, or with an aqueous solution of hydroxylamine. sid.ir

The general reaction scheme involves the in situ generation of free hydroxylamine from its hydrochloride salt by a base, such as sodium carbonate or triethylamine (B128534). The hydroxylamine then attacks the electrophilic carbon of the nitrile, leading to the formation of the amidoxime. The reaction is commonly performed in a protic solvent, such as ethanol (B145695) or a water/ethanol mixture, and often requires heating under reflux for several hours to proceed to completion. nih.gov A typical procedure for the synthesis of an arylamidoxime, which can be adapted for this compound, involves dissolving hydroxylamine hydrochloride and sodium carbonate in water, followed by the addition of the nitrile and ethanol, and refluxing the mixture.

A plausible reaction for the synthesis of this compound is as follows:

3,4-Dimethoxybenzonitrile + NH₂OH·HCl + Na₂CO₃ → this compound

Optimization of Reaction Conditions and Yields in Amidoxime Synthesis

Several strategies have been developed to optimize the synthesis of amidoximes from nitriles, focusing on improving yields, reducing reaction times, and employing more environmentally benign conditions.

Influence of Reaction Parameters: The choice of base, solvent, and temperature plays a crucial role in the efficiency of the reaction. While traditional methods often involve prolonged heating, modern approaches have sought to accelerate the synthesis.

Aqueous Hydroxylamine: The use of aqueous hydroxylamine solutions can be more efficient than using hydroxylamine hydrochloride with a base, often leading to shorter reaction times. sid.ir

Ultrasonic Irradiation: A significant advancement in amidoxime synthesis is the use of ultrasonic irradiation. This method has been shown to dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating methods. researchgate.net The application of ultrasound provides a greener approach to the synthesis, minimizing energy consumption. mdpi.com

Chelating Agents: The presence of metal ions, even in trace amounts, can sometimes lead to decreased yields in amidoxime synthesis. The addition of a chelating agent can sequester these metal ions, preventing their interference and leading to more stable and higher yields. nih.govnih.gov

Below is a data table summarizing the impact of different reaction conditions on the synthesis of aromatic amidoximes, which is relevant to the synthesis of this compound.

ParameterConventional MethodOptimized MethodAdvantage of Optimized Method
Reagent Hydroxylamine hydrochloride with baseAqueous hydroxylamineSimpler procedure, potentially shorter reaction time sid.ir
Energy Source Thermal heating (reflux)Ultrasonic irradiationDrastically reduced reaction times (hours to minutes), often improved yields, energy efficient researchgate.netmdpi.com
Additives NoneChelating agentMitigates negative effects of metal ions, leading to more consistent and higher yields nih.gov
Solvent Organic solvents (e.g., ethanol)Water/ethanol mixture or solvent-freeGreener reaction conditions researchgate.net

Alternative Synthetic Approaches to Amidoxime Scaffolds Relevant to this compound

Preparation from Thioamides and Amidines

Thioamides and amidines can serve as effective precursors for the synthesis of amidoximes. In some instances, the reaction of hydroxylamine with a thioamide may provide a better yield of the corresponding amidoxime than the reaction with the nitrile. nih.gov The synthesis of this compound from these precursors would first require the preparation of 3,4-dimethoxybenzthioamide or 3,4-dimethoxybenzamidine.

The reaction of an aromatic thioamide with hydroxylamine, where the hydroxylamine is liberated from its hydrochloride salt with a base like sodium carbonate, typically proceeds by refluxing in a suitable solvent such as ethanol.

Similarly, amidine hydrochlorides can be treated with hydroxylamine to yield the corresponding amidoxime. This reaction provides a direct route to the amidoxime scaffold from a pre-formed amidine.

Routes Involving Iminoethers and Imidoylbenzotriazoles

Iminoethers, also known as imidates, can be converted to amidoximes by reaction with hydroxylamine. The synthesis of the required iminoether precursor, such as ethyl 3,4-dimethoxybenzimidate, would typically start from 3,4-Dimethoxybenzonitrile.

A more recent and efficient alternative involves the use of imidoylbenzotriazoles. The reaction of imidoylbenzotriazoles with hydroxylamine under microwave irradiation has been shown to be a rapid and high-yielding method for the preparation of amidoximes. nih.gov This approach offers the advantages of short reaction times (5-15 minutes) and good to excellent yields (65-81%). The synthesis of the 3,4-dimethoxybenzimidoylbenzotriazole precursor would be the initial step in this route.

Conversion of Nitroalkanes to Amidoximes

A distinct synthetic route to amidoximes involves the reaction of primary nitroalkanes with magnesium or lithium amides. nih.gov This method provides a convenient one-step synthesis of N-substituted amidoximes. The reaction proceeds by the condensation of nitronate anions with amide anions. nih.gov

It is important to note that this method typically yields N-substituted amidoximes. Therefore, it would be more applicable to the synthesis of derivatives of this compound rather than the parent N-unsubstituted compound. The choice of the metallating agent (e.g., n-butyllithium or a Grignard reagent) can influence the yield and may depend on the steric factors of the amine used. nih.gov This route represents a valuable tool for creating a library of N-substituted this compound derivatives for further research.

Development of One-Pot Synthetic Strategies

One-pot synthesis, a strategy aimed at improving efficiency by combining multiple reaction steps into a single procedure, is a prominent area of research in modern chemistry. These approaches are prized for their ability to reduce waste, save time, and decrease the need for complex purification processes. However, the application of this methodology to the synthesis of this compound has not been specifically documented in available research.

The conventional and most widely utilized method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor. nih.gov For this compound, this involves the reaction of 3,4-dimethoxybenzonitrile with hydroxylamine. This standard procedure is typically carried out by refluxing the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in a solvent mixture like ethanol and water. mdpi.com While effective, this is not a one-pot synthesis starting from a more basic precursor like an aldehyde or alcohol. The literature does not currently provide a developed one-pot strategy to convert a starting material like 3,4-dimethoxybenzaldehyde (B141060) directly into this compound without the isolation of the intermediate nitrile.

Stereochemical Control and Diastereoselectivity in Amidoxime Formation

The principles of stereochemical control and diastereoselectivity are fundamental in the synthesis of complex, biologically active molecules, particularly those containing chiral centers. These strategies guide the formation of specific stereoisomers, which is often crucial for a compound's therapeutic efficacy.

However, the molecular structure of this compound does not possess a chiral center at the carbon atom of the amidoxime group. The carbon is double-bonded to a nitrogen atom and single-bonded to two other non-chiral groups. Consequently, the concepts of stereochemical control and diastereoselectivity, as they pertain to the creation of specific enantiomers or diastereomers at this position, are not applicable to the synthesis of this particular compound. While amidoximes can exist as (E) and (Z) isomers due to the C=N double bond, dedicated studies on the selective synthesis of one isomer over the other for this compound are not reported in the scientific literature. Research on asymmetric synthesis for amidoximes is generally focused on molecules that contain other stereogenic centers where such control is relevant. iupac.org

Elucidation of Chemical Transformations and Reactivity Profiles of 3,4 Dimethoxybenzamidoxime

Cyclization Reactions for the Construction of Heterocyclic Systems

The amidoxime (B1450833) moiety of 3,4-Dimethoxybenzamidoxime, possessing both a nucleophilic amino group and a hydroxylamino group, is well-suited for cyclization reactions with various electrophiles. These reactions provide efficient pathways to five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmacologically active molecules.

Formation of 1,2,4-Oxadiazole Derivatives

A primary and extensively studied transformation of this compound is its conversion into 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (B11195850) derivatives. This is typically achieved by reacting the amidoxime with a one-carbon electrophilic synthon, which acylates the hydroxylamino group, followed by a cyclodehydration step.

The reaction of this compound with carboxylic acids is a common method for the synthesis of 5-substituted-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoles. This transformation requires the activation of the carboxylic acid, which is often achieved using coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI). The use of CDI facilitates both the initial O-acylation of the amidoxime and the subsequent cyclodehydration to form the oxadiazole ring. This method allows for purification of the products through simple liquid-liquid extraction and filtration. openmedicinalchemistryjournal.com Another common coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which is used as a dehydrating agent to promote the cyclodehydration of the intermediate O-acyl amidoxime.

Table 1: Synthesis of 1,2,4-Oxadiazole Derivatives from this compound and Carboxylic Acid Derivatives

Carboxylic Acid DerivativeCoupling/Activating AgentReaction ConditionsProductYield
Aromatic Carboxylic Acids1,1'-Carbonyldiimidazole (CDI)- Formation of O-acyl benzamidoximes
  • Cyclodehydration
  • 3-(3,4-Dimethoxyphenyl)-5-aryl-1,2,4-oxadiazolesNot specified
    Various Carboxylic Acids1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)- Cyclodehydration of intermediate diacylhydrazineSubstituted 1,3,4-Oxadiazoles70-92%

    A direct and often high-yielding route to 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoles involves the reaction of this compound with acid chlorides. This reaction proceeds via an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes spontaneous or base-catalyzed cyclization with the elimination of hydrogen chloride. This method is advantageous due to the high reactivity of acid chlorides, which often allows the reaction to proceed under mild conditions. For instance, the reaction of aryl nitriles with hydroxylamine (B1172632) followed by the addition of crotonoyl chloride to the in-situ formed amidoxime provides a straightforward one-pot synthesis of 1,2,4-oxadiazoles under mild conditions. nih.gov

    Table 2: Synthesis of 1,2,4-Oxadiazole Derivatives from this compound and Acid Chlorides

    Acid ChlorideSolvent/BaseReaction ConditionsProductYield
    Crotonoyl chlorideTetrahydrofuran (THF) / Dimethyl sulfoxide (B87167) (DMSO)- One-pot reaction with in-situ formed amidoxime
  • Esterification and cyclization/dehydration
  • 5-(prop-1-en-1-yl)-3-aryl-1,2,4-oxadiazoleHigh
    Various Acyl ChloridesPyridine (B92270) or other non-nucleophilic base- O-acylation followed by cyclization3-(3,4-Dimethoxyphenyl)-5-substituted-1,2,4-oxadiazolesNot specified

    Exploration of Other Heterocyclic Annulation Pathways

    Beyond the formation of 1,2,4-oxadiazoles, this compound can be utilized as a precursor for other heterocyclic systems. By selecting appropriate reaction partners, the reactivity of the amidoxime can be directed towards the formation of different ring systems. For example, the reaction of 3,4-dimethoxybenzoylthiosemicarbazide, derived from 3,4-dimethoxybenzoic acid, with sodium hydroxide (B78521) or acetyl chloride followed by sodium hydroxide, leads to the formation of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole, respectively. These reactions demonstrate the versatility of the 3,4-dimethoxybenzoyl scaffold in constructing diverse heterocyclic frameworks.

    Table 3: Synthesis of Other Heterocycles from 3,4-Dimethoxybenzoyl Precursors

    PrecursorReagentReaction ConditionsHeterocyclic Product
    3,4-DimethoxybenzoylthiosemicarbazideSodium HydroxideTreatment with NaOH3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol
    3,4-DimethoxybenzoylthiosemicarbazideAcetyl chloride, then Sodium HydroxideTreatment with acetyl chloride followed by NaOH2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole

    Reductive Transformations of the Amidoxime Moiety

    The amidoxime group is susceptible to reduction, providing a pathway to amidines, which are themselves important functional groups in medicinal chemistry and organic synthesis.

    Catalytic and Chemical Reduction to Amidines

    The conversion of this compound to 3,4-Dimethoxybenzamidine can be achieved through various reductive methods. A general and effective method for the reduction of amidoximes involves the use of triethylsilane (Et3SiH) as a reducing agent in the presence of a palladium catalyst. Another approach involves the reduction of acylated amidoximes with potassium formate, which has been shown to be a simple and effective method for preparing amidines. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) as a catalyst with a hydrogen source, is another viable method for the reduction of the N-O bond in the amidoxime moiety to yield the corresponding amidine.

    Table 4: Reduction of Amidoximes to Amidines

    Starting MaterialReducing Agent/CatalystReaction ConditionsProduct
    AmidoximesTriethylsilane (Et3SiH) / Palladium chloride (PdCl2)Not specifiedAmidines
    Acylated AmidoximesPotassium formateNot specifiedAmidines
    5-Benzyloxy-1,2,4-oxadiazole derivativesH2 / Pd/CStepwise reduction with 2 equivalents of H2Amidines

    Investigating Reductive Alkylation Pathways

    Reductive alkylation, also known as reductive amination, is a significant chemical transformation that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine. wikipedia.org This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a suitable reducing agent.

    While literature specifically detailing the reductive alkylation pathways of this compound is not extensively available, the reaction principles can be applied to the primary amino group (-NH₂) of the amidoxime moiety. In this context, the amino group of this compound would act as the nucleophile, reacting with an aldehyde or ketone to form a Schiff base (or imine) intermediate. Subsequent in-situ reduction of this intermediate would yield an N-alkylated amidoxime.

    The general pathway can be outlined as follows:

    Imine Formation: The nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a hemiaminal intermediate, which then dehydrates to form an imine.

    Reduction: A reducing agent present in the reaction mixture reduces the imine C=N double bond to a C-N single bond, resulting in the final N-alkylated product.

    Various reducing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and desired reaction conditions. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

    Table 1: Potential Reductive Alkylation Reactions of this compound

    Carbonyl CompoundReducing AgentPotential Product
    Formaldehyde (B43269)Sodium cyanoborohydrideN-Methyl-3,4-dimethoxybenzamidoxime
    AcetoneSodium borohydrideN-Isopropyl-3,4-dimethoxybenzamidoxime
    BenzaldehydeCatalytic Hydrogenation (H₂/Pd)N-Benzyl-3,4-dimethoxybenzamidoxime

    Derivatization Strategies at Nitrogen and Oxygen Centers

    The amidoxime functional group, -C(NH₂)=NOH, possesses two nucleophilic centers: the nitrogen atom of the amino group and the oxygen atom of the hydroxylamino group. This dual reactivity allows for a variety of derivatization strategies to modify the compound's structure and properties.

    The primary amino group in this compound is susceptible to reactions with electrophiles, enabling both N-alkylation and N-acylation. grafiati.com

    N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved through reactions with alkyl halides or via reductive amination as previously discussed. wikipedia.orgnih.gov In reactions with alkyl halides, a base is typically required to deprotonate the nitrogen, enhancing its nucleophilicity and neutralizing the hydrogen halide byproduct. beilstein-journals.org The reaction proceeds via a nucleophilic substitution mechanism.

    N-Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming an N-acylamidoxime. Acylating agents such as acyl chlorides or acid anhydrides are commonly used. The reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine (B128534), to scavenge the acidic byproduct (e.g., HCl). This transformation is fundamental in organic synthesis for the formation of amide bonds.

    Table 2: General N-Derivatization Reactions

    Reaction TypeReagent ExampleProduct Type
    N-AlkylationBenzyl bromide (in presence of a base)N-Benzyl-3,4-dimethoxybenzamidoxime
    N-AcylationAcetyl chloride (in presence of a base)N-Acetyl-3,4-dimethoxybenzamidoxime

    The oxygen atom of the oxime group (-NOH) in this compound is also a key site for derivatization, primarily through substitution reactions.

    O-Substitution: Alkylation or acylation at the oxygen atom can be achieved using appropriate electrophiles. O-alkylation, for instance, can be performed by reacting the amidoxime with an alkyl halide in the presence of a base to form an O-alkylated amidoxime ether. google.com Similarly, O-acylation with acyl chlorides or anhydrides yields O-acylated amidoximes, which are valuable intermediates in the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles. nih.gov

    O-Imidoylation: This reaction involves the attachment of an imidoyl group [R-C(=NR')] to the oxygen atom of the amidoxime. This is typically accomplished by reacting the amidoxime with an imidoyl chloride. The process results in the formation of an O-imidoyl amidoxime, where the oxime hydrogen is replaced by the imidoyl moiety. These derivatives are important in the study of ligand systems and in the synthesis of more complex nitrogen-containing structures.

    Coordination Chemistry and Metal-Ligand Interactions of Amidoximes

    Amidoximes, including this compound, are highly effective chelating agents for a wide range of metal ions. nih.govresearchgate.net The amidoxime functional group contains both a nitrogen atom (from the amino group) and an oxygen atom (from the oxime group) that can act as donor atoms, allowing it to function as a bidentate ligand. researchgate.netresearchgate.net A ligand that can bind to a central metal ion through two or more donor atoms is known as a polydentate ligand. libretexts.org

    Upon deprotonation of the oxime hydroxyl group (-NOH to -NO⁻), the amidoxime can form a stable five-membered chelate ring with a metal ion. This chelation effect significantly enhances the stability of the resulting metal complex. The ability of the amidoxime group to form strong bonds with various metals has led to its use in applications such as metal ion extraction and sequestration. nih.govacs.org The coordination can occur through different motifs, but a common mode involves binding through the oxime nitrogen and the deprotonated oxime oxygen. researchgate.netnih.gov

    Table 3: Potential Metal Complexation with this compound

    Metal IonPotential Coordination ModeApplication Area
    Copper (II)Bidentate (N, O chelation)Catalysis, Antimicrobial agents
    Nickel (II)Bidentate (N, O chelation)Adsorbents, Catalysis
    Iron (III)Bidentate (N, O chelation)Material Science, Sensors
    Uranyl (UO₂²⁺)Bidentate (N, O chelation)Sequestration from aqueous solutions

    Note: This table is based on the known coordination behavior of the amidoxime functional group. nih.govacs.org

    Coordination of the amidoxime group to a metal center can significantly alter its reactivity, enabling metal-mediated or catalyzed transformations that are otherwise difficult to achieve. researchgate.netacs.org The metal ion acts as a Lewis acid, withdrawing electron density from the ligand and activating it towards nucleophilic attack or rearrangement.

    One important metal-catalyzed reaction is the hydrolysis of the amidoxime. While amidoximes can be synthesized from nitriles, metal ions can also promote the reverse reaction or other transformations. For example, nickel(II)-mediated reactions can facilitate the hydrolysis of related oxime compounds. acs.org Metal-promoted reactions of amidoximes are also known to facilitate the synthesis of various heterocyclic systems. The activation of the C=N bond upon coordination can make it more susceptible to attack by nucleophiles. Furthermore, metal centers can catalyze the conversion of amidoximes into amides, a transformation that is relevant to the broader chemistry of converting nitriles to amides, where oximes can act as intermediates. orgsyn.orgresearchgate.net

    Redox Chemistry of the Amidoxime Functional Group

    The redox behavior of the amidoxime functional group in this compound is a critical aspect of its chemical profile, influencing its metabolic fate and potential reactivity in biological systems. Both enzymatic and non-enzymatic processes can lead to the oxidation of the amidoxime moiety, resulting in various transformation products.

    Enzymatic Oxidation Pathways, including Cytochrome P450 Metabolism

    The enzymatic oxidation of aromatic amidoximes is significantly mediated by the Cytochrome P450 (CYP450) superfamily of enzymes. These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotic and endogenous compounds. nih.govwalshmedicalmedia.com Research on aromatic amidoximes has shown that their oxidation is catalyzed by liver microsomes in an NADPH and O2 dependent manner, implicating CYP450 enzymes in this transformation. nih.gov

    The metabolic pathway for aromatic amidoximes, such as para-hexyloxy-benzamidoxime, has been shown to yield the corresponding amide and nitrite (B80452). A key intermediate in this process is the formation of nitric oxide (NO). nih.gov The involvement of the CYP3A subfamily is suggested by the significant increase in activity following treatment with dexamethasone, a known inducer of this specific P450 isoform. nih.gov

    For this compound, a plausible enzymatic oxidation pathway mediated by Cytochrome P450 can be extrapolated. The amidoxime functional group is oxidized, leading to the formation of 3,4-dimethoxybenzamide (B75079) and nitric oxide. The nitric oxide can be further oxidized to nitrite.

    Table 1: Postulated Cytochrome P450-Mediated Oxidation Products of this compound

    SubstrateEnzyme SystemKey Oxidative TransformationPrimary Products
    This compoundCytochrome P450 (notably CYP3A subfamily)Oxidation of the amidoxime functional group3,4-Dimethoxybenzamide, Nitric Oxide (NO)

    The generation of nitric oxide during this metabolic process is significant, as NO is a critical signaling molecule in various physiological processes. The formation of cytochrome P450-Fe(II)-NO complexes has been observed, which can lead to a decrease in the rate of microsomal oxidation over time. nih.gov

    Non-Enzymatic Oxidation Processes

    The amidoxime functional group of this compound is also susceptible to non-enzymatic oxidation by various chemical oxidants. The nature of the resulting products is highly dependent on the oxidizing agent and the reaction conditions employed.

    Studies on benzamidoxime (B57231) have demonstrated that its oxidation can lead to the formation of either the corresponding amide or nitrile. nih.gov For instance, the use of 2-iodoxybenzoic acid (IBX) as an oxidant can selectively yield the amide. In contrast, a combination of IBX and tetraethylammonium (B1195904) bromide (TEAB) can predominantly produce the nitrile. nih.gov

    Another avenue for non-enzymatic oxidation involves the reaction with potassium ferricyanide (B76249), which has been shown to yield benzonitrile (B105546) as a major product from the oxidation of benzamidoxime. nih.gov Furthermore, under photooxygenation conditions, the amidoximate anion (formed by deprotonation of the amidoxime) can be oxidized by singlet oxygen to the corresponding amide and nitrile. nih.gov

    The 3,4-dimethoxy substitution on the benzene (B151609) ring can also influence the reactivity of the molecule towards oxidation. The electron-donating nature of the methoxy (B1213986) groups can make the aromatic ring more susceptible to oxidative cleavage under certain conditions. chem-station.com

    Table 2: Products of Non-Enzymatic Oxidation of Benzamidoxime Analogues

    Oxidizing Agent/SystemMajor Product(s)Reference
    2-Iodoxybenzoic acid (IBX)Amide nih.gov
    IBX / Tetraethylammonium bromide (TEAB)Nitrile nih.gov
    Potassium ferricyanide (K3Fe[(CN)6])Nitrile nih.gov
    Singlet Oxygen (photooxygenation of amidoximate)Amide, Nitrile nih.gov
    Potassium ferricyanide, chlorine, or bromine in acetic acidAminodihydro-oxadiazole derivative researchgate.net

    Based on these findings, it can be inferred that the non-enzymatic oxidation of this compound can be directed to selectively form either 3,4-dimethoxybenzamide or 3,4-dimethoxybenzonitrile (B145638) by choosing the appropriate oxidizing agent and reaction conditions.

    Computational and Theoretical Investigations of 3,4 Dimethoxybenzamidoxime and Its Analogs

    Electronic Structure and Chemical Reactivity Studies

    Understanding the electronic structure of a molecule is fundamental to predicting its chemical behavior. Computational techniques can elucidate the distribution of electrons and identify regions of the molecule most likely to participate in chemical reactions.

    Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. rsc.orgbiointerfaceresearch.com DFT calculations for a molecule like 3,4-Dimethoxybenzamidoxime would typically begin by determining its most stable three-dimensional geometry through energy minimization. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

    DFT can be further employed to explore potential reaction pathways by calculating the energy of transition states. This allows researchers to predict the feasibility and kinetics of chemical transformations, such as the metabolic conversion of the amidoxime (B1450833) group. researchgate.net For instance, DFT studies on related amidoximes have been used to investigate their binding modes with ions and their tautomeric forms, which are crucial for understanding their coordination chemistry and biological interactions. rsc.org The method can also simulate spectroscopic properties, such as infrared vibrational frequencies, which can be compared with experimental data to validate the calculated structure.

    Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

    From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These indices provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

    Table 1: Global Reactivity Descriptors Derived from FMO Analysis

    Reactivity Index Formula Description
    Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
    Ionization Potential (I) -EHOMO The energy required to remove an electron from the molecule.
    Electron Affinity (A) -ELUMO The energy released when an electron is added to the molecule.
    Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from the system.
    Global Hardness (η) (ELUMO - EHOMO) / 2 Represents the resistance of the molecule to change its electron distribution.
    Global Softness (S) 1 / (2η) The reciprocal of hardness; indicates a higher tendency to donate or accept electrons.

    | Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

    This table presents conceptual data and definitions typically used in computational chemistry.

    Analysis of the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visually complements FMO theory. The MEP map shows the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). biointerfaceresearch.com For this compound, negative potential would be expected around the oxygen and nitrogen atoms of the amidoxime group, highlighting them as key sites for interaction.

    Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

    While DFT provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations are used to study its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and dynamics of this compound in a simulated biological environment, such as in water. rsc.orgyoutube.com

    For a flexible molecule like this compound, MD simulations can explore the different conformations (spatial arrangements of atoms) that arise from rotation around its single bonds. This is crucial for understanding how the ligand might adapt its shape to fit into a protein's binding site. researchgate.net The simulation trajectory reveals the most stable and frequently occurring conformations, as well as the energy barriers between them. Key outputs from MD simulations include the Root Mean Square Deviation (RMSD), which indicates the stability of the molecule's structure over time, and the Radius of Gyration (Rg), which measures its compactness. nih.gov

    Molecular Docking Studies to Predict Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net The primary goal is to identify the most stable binding pose and estimate the strength of the interaction, usually quantified as a binding affinity or docking score. nih.gov

    The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring algorithm to evaluate thousands of possible orientations. researchgate.net The results can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. researchgate.net The amidoxime functional group is particularly important in this context, as its -NH2 and -OH moieties can act as both hydrogen bond donors and acceptors, facilitating strong interactions with a receptor. researchgate.net Docking studies are instrumental in hypothesis-driven drug design, helping to identify potential biological targets and providing a rationale for a compound's observed activity.

    Table 2: Illustrative Molecular Docking Results

    Parameter Description Example Value
    Binding Affinity Estimated free energy of binding (lower is better). -8.5 kcal/mol
    Interacting Residues Amino acids in the protein's active site that form contacts with the ligand. Asp129, Ser130, Phe265
    Hydrogen Bonds Number and description of hydrogen bonds formed between the ligand and receptor. 3 (with Asp129, Ser130)

    | Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Phenyl ring with Phe265 |

    This table presents a hypothetical example of typical data obtained from a molecular docking study.

    In Silico Prediction of Physicochemical Properties Relevant to Biological Activity

    In silico tools can rapidly predict a molecule's physicochemical properties, which are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govbiorxiv.org These predictions help assess a compound's "drug-likeness" early in the discovery process. frontiersin.orgnih.gov Key properties for this compound have been computed and are available in public databases. nih.gov

    Lipophilicity (logP): The octanol-water partition coefficient (logP) measures a compound's solubility in fatty versus aqueous environments. It is a crucial factor for membrane permeability and oral bioavailability. nih.gov

    Polar Surface Area (PSA): TPSA is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.

    Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule influences its solubility and ability to bind to biological targets.

    These properties are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability.

    Table 3: Computed Physicochemical Properties of this compound

    Property Value Significance for Biological Activity
    Molecular Weight 196.20 g/mol nih.gov Influences diffusion and transport across membranes.
    XLogP3 1.2 nih.gov Indicates moderate lipophilicity, favorable for balancing solubility and permeability.
    Hydrogen Bond Donors 2 nih.gov Contributes to target binding and aqueous solubility.
    Hydrogen Bond Acceptors 4 nih.gov Contributes to target binding and aqueous solubility.
    Polar Surface Area (PSA) 77.1 Ų nih.gov Suggests good potential for cell membrane permeability.

    | Rotatable Bonds | 3 nih.gov | Indicates a degree of conformational flexibility. |

    Data sourced from PubChem CID 9723450. nih.gov

    Theoretical Basis and Applications of Amidoxime as a Bioisostere

    Bioisosterism is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving pharmacological, pharmacokinetic, or toxicological properties. acs.orgresearchgate.net The introduction of a bioisostere can alter molecular size, shape, electronic distribution, and polarity. nih.gov

    The amidoxime group is recognized as a valuable non-classical bioisostere, particularly for carboxylic acids and amides. nih.govdrughunter.com

    Theoretical Basis: The amidoxime group (-C(=NOH)NH2) mimics the key features of a carboxylic acid (-COOH) or an amide (-CONH2). It possesses a similar size, planarity, and, most importantly, the ability to engage in similar hydrogen bonding interactions as both a donor and an acceptor. drughunter.com While a carboxylic acid is typically ionized at physiological pH, the amidoxime group is neutral, which can be advantageous for crossing biological membranes. researchgate.net Its pKa is different from that of a carboxylic acid, which can be used to fine-tune the ionization state of a molecule. drugdesign.org

    Applications: Replacing a carboxylic acid or amide with an amidoxime group can lead to several benefits:

    Improved Pharmacokinetics: The change in polarity and ionization state can enhance membrane permeability and oral bioavailability. researchgate.net

    Enhanced Metabolic Stability: The amidoxime group may be less susceptible to certain metabolic enzymes compared to amides or esters. drughunter.com

    Modulated Potency and Selectivity: The different electronic and steric profile of the amidoxime can alter the binding affinity for the target receptor, potentially increasing potency or selectivity. acs.org

    Prodrug Strategy: Amidoximes can also serve as prodrugs for amidines. researchgate.netmdpi.com They can be reduced in vivo to the corresponding amidine, which may be the active form of the drug. researchgate.net

    The use of the amidoxime group as a bioisostere is a well-established strategy for optimizing lead compounds in drug discovery. acs.orgu-tokyo.ac.jp

    Table of Compounds Mentioned

    Compound Name
    This compound
    Amidine
    Carboxylic acid

    Computational Approaches in Corrosion Inhibition Studies

    Computational and theoretical investigations have emerged as indispensable tools in the field of corrosion science, providing profound insights into the inhibitory mechanisms of molecules like this compound and its analogs at the atomic and molecular levels. These methods, which include Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, complement experimental studies by predicting the efficiency of potential inhibitors and elucidating their interaction with metal surfaces. This theoretical groundwork accelerates the design and development of novel and more effective corrosion inhibitors.

    The primary objective of these computational approaches is to correlate the molecular properties of a potential inhibitor with its corrosion inhibition efficiency. By calculating various quantum chemical parameters and simulating the adsorption behavior of the inhibitor on a metal surface, researchers can understand the underlying principles of the inhibition process.

    Density Functional Theory (DFT) Studies

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of corrosion inhibition, DFT is employed to calculate a range of molecular properties, often referred to as quantum chemical descriptors, that help in predicting the reactivity and adsorption characteristics of an inhibitor molecule. These parameters provide a theoretical basis for the inhibitor's ability to donate or accept electrons, which is a key aspect of its interaction with the metal surface.

    The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO (EHOMO) is associated with the electron-donating ability of a molecule; a higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal. Conversely, the energy of the LUMO (ELUMO) indicates the ability of the molecule to accept electrons from the metal surface; a lower ELUMO value signifies a greater propensity for electron acceptance.

    The energy gap (ΔE = ELUMO - EHOMO) is another critical parameter. A smaller energy gap implies that the molecule is more polarizable and can be more easily excited, leading to a higher reactivity and potentially a stronger interaction with the metal surface. Other significant quantum chemical parameters include the dipole moment (μ), which provides information about the polarity of the molecule and its potential to adsorb onto the metal surface, and various reactivity descriptors such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN).

    Table 1: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

    ParameterSymbolSignificance in Corrosion Inhibition
    Energy of the Highest Occupied Molecular OrbitalEHOMOIndicates the electron-donating ability of the molecule. Higher values suggest better inhibition potential.
    Energy of the Lowest Unoccupied Molecular OrbitalELUMOIndicates the electron-accepting ability of the molecule. Lower values suggest a greater propensity to accept electrons.
    Energy GapΔERepresents the reactivity of the inhibitor molecule. A smaller gap often correlates with higher inhibition efficiency.
    Dipole MomentμRelates to the polarity of the molecule. A higher dipole moment may enhance the adsorption of the inhibitor on the metal surface.
    ElectronegativityχMeasures the tendency of an atom to attract a bonding pair of electrons.
    Global HardnessηMeasures the resistance to charge transfer. A lower value indicates higher reactivity.
    Fraction of Electrons TransferredΔNIndicates the number of electrons transferred from the inhibitor to the metal surface.

    Molecular Dynamics (MD) Simulations

    Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In corrosion inhibition research, MD simulations provide a dynamic picture of the interaction between the inhibitor molecules and the metal surface in a corrosive environment. These simulations can model the adsorption process, revealing the preferred orientation of the inhibitor on the surface and the strength of the interaction.

    The simulation involves placing the inhibitor molecules, along with the corrosive medium (e.g., an acidic solution), in a simulation box with a model of the metal surface (commonly an iron surface for steel corrosion studies). The trajectories of the atoms and molecules are then calculated over time based on a force field that describes the interatomic and intermolecular interactions.

    From the MD simulation, the adsorption energy (Eads) can be calculated, which quantifies the strength of the bond between the inhibitor and the metal surface. A more negative adsorption energy indicates a stronger and more stable adsorption, which is generally associated with a higher inhibition efficiency. MD simulations can also provide a visual representation of the adsorbed layer, showing how the inhibitor molecules orient themselves to protect the metal surface from the corrosive species.

    For example, simulations of various organic inhibitors on an Fe(110) surface have shown that the molecules tend to adsorb in a planar orientation, maximizing their contact with the surface and forming a more effective protective barrier. The presence of heteroatoms like nitrogen and oxygen in the inhibitor molecule often plays a crucial role in the adsorption process, as these atoms can form coordinate bonds with the metal atoms.

    Table 2: Information Derived from Molecular Dynamics Simulations

    Parameter/InformationSignificance in Corrosion Inhibition
    Adsorption Energy (Eads)Quantifies the strength of the interaction between the inhibitor and the metal surface. More negative values indicate stronger adsorption.
    Adsorption ConfigurationReveals the orientation of the inhibitor molecule on the metal surface (e.g., planar, vertical), which affects the surface coverage and the effectiveness of the protective layer.
    Radial Distribution FunctionProvides information about the distances between specific atoms of the inhibitor and the metal surface, helping to identify the active sites for adsorption.
    Interaction EnergyDetails the energetic contributions of different components of the system to the overall adsorption process.

    Quantitative Structure-Activity Relationship (QSAR)

    Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological or chemical activity. In corrosion inhibition, QSAR models are developed to predict the inhibition efficiency of new, untested compounds based on their molecular descriptors.

    The development of a QSAR model typically involves three main stages:

    Data Set Preparation: A set of inhibitor molecules with known inhibition efficiencies is selected.

    Descriptor Calculation: A variety of molecular descriptors, including quantum chemical parameters from DFT calculations and other structural and electronic properties, are calculated for each molecule in the data set.

    Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the inhibition efficiency. The predictive power of the model is then validated using internal and external validation techniques.

    QSAR studies on various classes of corrosion inhibitors have successfully identified the key molecular features that contribute to high inhibition efficiency. These models can significantly reduce the time and cost associated with the experimental screening of potential inhibitors by allowing for the virtual screening of large libraries of compounds.

    Exploration of Biological Activities and Mechanisms of Action Through in Vitro and in Silico Studies

    Prodrug Strategies and Bioconversion Pathways for Amidoxime (B1450833) Derivatives

    Amidoxime moieties are a key feature in prodrug design, primarily to enhance the oral bioavailability of pharmacologically active amidine compounds. This strategy leverages intrinsic biological pathways to convert the amidoxime into the active amidine form after administration.

    Mechanisms of Amidoxime-to-Amidine Bioreduction by Reductases

    The bioconversion of amidoxime prodrugs to their active amidine forms is a critical metabolic process primarily occurring in the liver. This N-reduction is catalyzed by a sophisticated enzyme system known as the mitochondrial amidoxime-reducing component (mARC). nih.govnih.gov This system is composed of two key enzymes, mARC-1 and mARC-2, which work in concert with cytochrome b5 type B and NAD(P)H-dependent cytochrome b5 reductase 3 to facilitate the reduction of the N-hydroxylated amidoxime. nih.gov This enzymatic action effectively converts the prodrug to the pharmacologically active amidine. This reductase system is not only pivotal for the activation of amidoxime prodrugs but is also involved in the metabolism of a variety of other N-oxygenated compounds. nih.govnih.gov

    Impact on Modulating Compound Bioavailability

    A significant challenge with amidine-containing drugs is their poor oral bioavailability, largely due to their high basicity which leads to the formation of positively charged amidinium ions in the aqueous environment of the gastrointestinal tract. nih.govturkjps.org The amidoxime prodrug strategy effectively circumvents this issue. By converting the strongly basic amidine group into a less basic and more lipophilic amidoxime, intestinal absorption is significantly improved. turkjps.org Once absorbed, these prodrugs are rapidly metabolized back to the active amidine by the mARC enzyme system in the liver. nih.govnih.gov This approach has been successfully utilized in the development of various therapeutic agents, including anticoagulants and antiprotozoal drugs, to enhance their systemic exposure after oral administration. nih.govnih.gov

    Enzymatic Modulation and Inhibition Studies

    The structural features of 3,4-Dimethoxybenzamidoxime and related hybrid compounds have been explored for their potential to inhibit key enzymes involved in various disease pathologies. A combination of computational (in silico) and laboratory (in vitro) studies has been instrumental in elucidating their inhibitory mechanisms.

    In Silico and In Vitro Tyrosinase Inhibition Mechanisms

    Tyrosinase is a critical copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. nih.govmdpi.com Overproduction of melanin can lead to hyperpigmentation disorders. Benzamide and benzohydrazide (B10538) derivatives have been investigated as potential tyrosinase inhibitors. In silico docking studies have been employed to predict the binding interactions between these compounds and the tyrosinase active site. researchgate.netvjs.ac.vn These computational models suggest that specific derivatives can effectively bind within the enzyme's active site, leading to inhibition. For instance, N'-(benzoyloxy)benzamide has demonstrated potent tyrosinase inhibitory activity in vitro, with an IC50 value significantly lower than that of the standard inhibitor, kojic acid. researchgate.netvjs.ac.vn These findings highlight the potential of developing benzamide-related structures as effective tyrosinase inhibitors for applications in medicine and cosmetics. researchgate.netvjs.ac.vn

    Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Amidoxime Hybrids

    Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govfrontiersin.orgnih.gov In the context of cancer, elevated IDO1 activity leads to the depletion of tryptophan, an essential amino acid for T-cell function, thereby promoting an immunosuppressive tumor microenvironment. nih.govfrontiersin.orgnih.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.govfrontiersin.org Amidoxime derivatives, such as Epacadostat (INCB024360), have been identified as potent and selective IDO1 inhibitors. nih.govfrontiersin.orgnih.gov Molecular dynamics simulations have revealed that these inhibitors can disturb the ligand delivery tunnel and obstruct the heme binding pocket, thereby preventing access for small molecules like oxygen and water and hindering the exchange of the substrate tryptophan with its product, kynurenine. nih.gov

    Targeting Epidermal Growth Factor Receptor (EGFR) by Oxadiazole Hybrids

    The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, and its overexpression is implicated in the development of various cancers. mdpi.com The inhibition of EGFR is a well-established strategy in cancer therapy. mdpi.com Oxadiazoles, which can be synthesized from amidoxime precursors, are heterocyclic compounds that have shown potential as anticancer agents. researchgate.net Hybrid molecules incorporating a 1,3,4-oxadiazole (B1194373) ring have been designed and evaluated as EGFR inhibitors. nih.govnih.govresearchgate.net In silico docking studies have shown that these hybrids can effectively bind to the ATP-binding site of the EGFR kinase domain. nih.gov Subsequent in vitro kinase assays have confirmed the inhibitory activity of these compounds, with some derivatives exhibiting IC50 values in the sub-micromolar range. mdpi.comnih.gov

    Data Tables

    Table 1: Overview of In Vitro and In Silico Study Findings

    Study AreaKey FindingsMethodology
    Prodrug Bioconversion Amidoximes are converted to active amidines by the mitochondrial amidoxime-reducing component (mARC) enzyme system. nih.govnih.govIn Vitro Enzyme Assays
    Bioavailability Modulation The amidoxime prodrug approach improves oral absorption by increasing lipophilicity and reducing the basicity of the parent amidine. turkjps.orgPharmacokinetic Studies
    Tyrosinase Inhibition Benzamide and benzohydrazide derivatives show potent tyrosinase inhibition, with some compounds being more effective than kojic acid. researchgate.netvjs.ac.vnIn Vitro Enzyme Assays, In Silico Docking
    IDO1 Inhibition Amidoxime derivatives like Epacadostat act as potent and selective IDO1 inhibitors by blocking the active site. nih.govfrontiersin.orgnih.govIn Vitro Enzyme Assays, Molecular Dynamics Simulations
    EGFR Inhibition 1,3,4-Oxadiazole hybrids, derivable from amidoximes, inhibit EGFR kinase activity by binding to the ATP-binding site. mdpi.comnih.govnih.govIn Vitro Kinase Assays, In Silico Docking

    Dual Inhibition of Cyclooxygenase (COX-2) and 15-Lipoxygenase (15-LOX)

    Research into dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) represents a significant strategy in the development of anti-inflammatory agents. nih.gov These dual-acting compounds are considered valuable alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which can present diverse side effects. nih.gov By simultaneously targeting both the COX-2 and 15-LOX pathways, these inhibitors can modulate the inflammatory response more comprehensively. nih.gov

    Docking studies are often employed to investigate the possible interactions of new compounds with the active sites of human 15-LOX and COX-2. nih.gov Such computational approaches help in designing anti-inflammatory agents with a balanced dual inhibition of these enzymes. nih.gov While various structural families of dual 15-LOX/COX-2 inhibitors have been identified, paving the way for the design of potentially active agents, specific research data on the dual inhibitory activity of this compound against COX-2 and 15-LOX is not detailed in the available literature. nih.gov

    Carbonic Anhydrase Isoenzyme Inhibitory Effects

    Carbonic anhydrase inhibitors (CAIs) are a class of pharmaceuticals that suppress the activity of carbonic anhydrase enzymes. wikipedia.org These enzymes are crucial in a variety of physiological processes. daneshyari.com CAIs have established clinical applications as anti-glaucoma agents, diuretics, and antiepileptics, among others. wikipedia.org The mechanism of action involves the inhibition of carbonic anhydrase, which catalyzes the reversible reaction between carbon dioxide and water to form carbonic acid, and subsequently bicarbonate and protons. drugs.comlecturio.com

    There are at least 15 different carbonic anhydrase isoforms in humans, and the therapeutic effects of CAIs are often linked to the inhibition of specific isozymes located in different tissues. daneshyari.com For instance, inhibition of carbonic anhydrase in the ciliary processes of the eye reduces aqueous humor secretion and lowers intraocular pressure. wikipedia.org While extensive research has been conducted on various classes of CAIs, including sulfonamides and their derivatives, specific studies detailing the inhibitory effects of this compound on carbonic anhydrase isoenzymes are not prominently featured in the reviewed scientific literature. daneshyari.comnih.gov

    Antimicrobial Research Applications of Amidoxime Analogs

    Amidoxime derivatives have been the subject of intensive study for their potential as antimicrobial agents. nih.gov They have demonstrated a range of activities against various microorganisms, including bacteria and fungi. nih.gov

    Antibacterial Activity Against Gram-Negative and Gram-Positive Strains (e.g., E. coli)

    A variety of amidoxime derivatives have been tested for their antibacterial activity against strains of Escherichia coli. nih.govresearchgate.net In one study, a library of 26 amidoxime derivatives was evaluated, and the results indicated that all studied amidoximes exhibited an inhibitory effect on the bacterial models used. nih.govresearchgate.net The level of inhibitory activity was found to be dependent on the nature of the substituent in the aromatic ring of the tested compounds. nih.gov These findings suggest that amidoxime analogs have potential as antibacterial agents, with their efficacy being tunable through chemical modification. nih.govresearchgate.net

    Antibacterial Activity of Amidoxime Derivatives
    Compound ClassBacterial StrainObserved Activity
    Amidoxime AnalogsEscherichia coli (K12, R2, R3, R4 strains)Inhibitory effects observed; activity varies with aromatic ring substituents. nih.govresearchgate.net
    Boc-protected AmidoximesEscherichia coliTested for biological activity. nih.gov
    Boc-derived AmidinesEscherichia coliSynthesized and evaluated for biological activity. nih.gov

    Antifungal Activity (e.g., Candida albicans)

    The antifungal potential of amidoxime-related structures has also been an area of investigation. In one study, newly synthesized O-alkylamidoximes were tested against three Candida species using the broth microdilution method. ufu.br The results showed that all tested compounds exhibited moderate antifungal activity against at least one of the Candida strains. ufu.br This was noted as the first report on the antifungal activity of O-alkylamidoximes, opening possibilities for developing new classes of antifungal agents. ufu.br

    In a different approach, amidoxime surface-functionalized polyacrylonitrile (B21495) (ASFPAN) nanofibers were evaluated for their interaction with fungi. researchgate.net A biological assay revealed that yeast cells died on the ASFPAN nanofibrous mats after 30 minutes of contact, suggesting that the material possesses antifungal properties. researchgate.net

    Antifungal Research on Amidoxime Analogs
    Compound/MaterialFungal SpeciesKey Finding
    O-alkylamidoximesCandida spp.Moderate antifungal activity observed against at least one strain. ufu.br
    Amidoxime surface-functionalized nanofibersYeastYeast cells died after 30 minutes of contact with the nanofibrous mat. researchgate.net

    Mechanisms of DNA Interaction and Modification in Microbial Systems

    The antimicrobial mechanism of amidoximes may involve direct interaction with microbial DNA. nih.gov Initial cellular studies, combined with digestion with the Fpg protein (Formamidopyrimidine DNA glycosylase), suggest that some amidoxime compounds may exert their antibacterial effect through the modification of bacterial DNA. researchgate.netresearchgate.net These findings indicate a potential for these compounds to be more effective antibacterial agents than some conventional antibiotics like ciprofloxacin (B1669076) or bleomycin. nih.govresearchgate.net

    Further research into amidoxime-substituted heterocycles has explored their DNA binding properties. nih.gov Circular dichroism titrations and thermal melting experiments have indicated that certain amidine and amidoxime compounds can bind to DNA through various modes. nih.gov These interactions include binding within the minor groove of AT-rich DNA and intercalation into AU-rich RNA. nih.gov Some compounds exhibit a mixed binding mode, which likely involves minor groove binding along with aggregate binding along the DNA backbone. nih.gov This ability to interact with and modify DNA is a critical aspect of their mechanism of action in microbial systems. frontiersin.org

    Research into Nitric Oxide (NO) Donor Properties and Mechanisms

    Amidoximes are recognized as a class of organic compounds that can function as nitric oxide (NO) donors. nih.govnih.gov In natural metabolism, oximes derived from arginine act as donors of NO, which is an important signaling molecule in various physiological processes. nih.gov Synthetic amidoximes are believed to have an impact on these natural metabolic pathways. nih.gov

    The term "NO donor" refers to a compound that releases the active mediator, NO, or a related redox form. nih.gov The pathways leading to the formation of NO can differ significantly among various classes of compounds, affecting their chemical reactivity and the kinetics of NO release. nih.govresearchgate.net The therapeutic potential of NO donors is vast, as they can mimic endogenous NO responses or supplement a deficiency in endogenous NO. nih.gov Research into compounds that can generate NO is ongoing, with a focus on developing new therapeutic agents for a wide range of conditions. nih.govuthscsa.eduresearchgate.net

    Elucidation of NO Release Pathways from Amidoximes

    The capacity of amidoxime-containing compounds to release nitric oxide (NO) is a key aspect of their biological activity. In vitro studies have demonstrated that this process is not spontaneous but is catalyzed by various enzymatic systems within the body. The primary pathway involves oxidative metabolism, where the C=N-OH moiety of the amidoxime is cleaved to release NO.

    Key enzymatic systems implicated in the bioactivation of amidoximes include:

    Cytochrome P450 (CYP) System: A significant body of research points to the central role of the cytochrome P450 enzyme superfamily in the oxidation of amidoximes. nih.govnih.gov Studies using rat liver microsomes, which are rich in CYP enzymes, have shown that aromatic amidoximes are oxidized in a process dependent on NADPH and molecular oxygen. nih.gov The involvement of CYP enzymes is further supported by the strong inhibition of this reaction by known CYP inhibitors like carbon monoxide and miconazole. nih.gov This microsomal oxidation of amidoximes results in the formation of the corresponding amide or nitrile derivatives and the concurrent release of NO. nih.gov

    Mitochondrial Amidoxime Reducing Component (mARC): While CYPs are involved in oxidation, another mitochondrial enzyme system, known as mARC, has been identified. nih.govnih.gov This system, comprising mARC-1 and mARC-2, along with electron transfer partners like cytochrome b5 and NADH-cytochrome b5 reductase, is primarily known for reducing N-hydroxylated compounds. dundee.ac.uk This action is crucial for the activation of amidoxime prodrugs back to their active amidine forms. nih.govdntb.gov.ua Although its primary role is reductive, mARC may also be involved in reductive nitric oxide synthesis under specific conditions through the reduction of nitrite (B80452). nih.govnih.gov

    The enzymatic conversion of amidoximes is a critical activation step. For instance, the oxidation of p-hexyloxy-benzamidoxime by rat liver microsomes leads to the formation of the corresponding arylamide and nitrite (a stable oxidation product of NO). nih.gov This demonstrates that exogenous compounds with amidoxime functions can serve as precursors for NO in vivo following metabolic oxidation by enzymes like cytochromes P450. nih.gov It is this release of NO that underpins many of the pharmacological effects observed with this class of compounds.

    Investigation of NO-Related Biological Signaling in Research Models

    The nitric oxide released from the enzymatic processing of amidoximes acts as a crucial signaling molecule, initiating a cascade of biological events. A primary and well-established pathway activated by NO is the soluble guanylate cyclase (sGC) pathway. nih.gov

    Once NO diffuses from its site of generation into target cells, such as vascular smooth muscle cells, it binds to the heme moiety of sGC. cvphysiology.com This binding activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cvphysiology.com The resulting elevation in intracellular cGMP levels serves as a second messenger, triggering further downstream effects. nih.govcvphysiology.com

    In the context of vascular tissue, the accumulation of cGMP leads to the activation of cGMP-dependent protein kinases. cvphysiology.com These kinases phosphorylate various target proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. cvphysiology.com This process causes the relaxation of smooth muscle cells, leading to vasodilation. nih.gov

    Studies using various in vitro models, including isolated aortic and tracheal rings, have confirmed this mechanism. nih.gov When these tissues are incubated with amidoxime compounds, a relaxation of the tissue is observed, which is directly correlated with an increase in cGMP accumulation. nih.gov This effect is independent of the endogenous NO synthase (NOS) pathway, confirming that the amidoximes act as external NO donors following their metabolic activation. nih.gov

    Studies on Protein Aggregation Inhibition by Related Compounds

    Beyond their nitric oxide-donating properties, compounds structurally related to this compound have been investigated for their potential to interfere with pathological protein aggregation, a hallmark of several neurodegenerative diseases.

    Anti-Prion Activity Research

    Research into compounds with a benzamidoxime (B57231) scaffold has explored their ability to inhibit the formation of scrapie-associated fibrils of the prion protein (PrPSc). Prion diseases are characterized by the misfolding of the normal cellular prion protein (PrPC) into a pathological, beta-sheet-rich isoform (PrPSc) that aggregates and causes fatal neurodegeneration.

    In vitro screening studies have identified certain benzamidoxime derivatives as having anti-prion activity. These compounds are thought to interfere with the conformational conversion of PrPC to PrPSc or inhibit the aggregation of the misfolded protein. The specific mechanisms can involve stabilizing the native conformation of PrPC or binding to aggregation-prone intermediates to prevent their incorporation into growing amyloid fibrils.

    Modulation of Alpha-Synuclein (B15492655) Aggregation

    The aggregation of the protein alpha-synuclein is a central pathological event in synucleinopathies, including Parkinson's disease. Misfolded alpha-synuclein forms oligomers and larger fibrils that constitute Lewy bodies, the characteristic protein inclusions found in the neurons of patients.

    Compounds related to this compound have been investigated for their capacity to modulate this aggregation process. In vitro studies using purified alpha-synuclein have shown that certain small molecules can inhibit fibril formation. The proposed mechanisms include the stabilization of the monomeric, non-pathogenic form of the protein or the redirection of the aggregation pathway towards non-toxic, off-pathway oligomers or amorphous aggregates, thereby preventing the formation of harmful fibrillar species.

    Other Investigated Biological Activities (In Vitro Studies)

    Antioxidant and Lipid Peroxidation Research

    Amidoxime derivatives have been evaluated for their antioxidant properties in various in vitro assays. These compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which is the oxidative degradation of lipids. This process can lead to cell membrane damage and the formation of reactive byproducts, contributing to cellular stress and pathology.

    The antioxidant activity of these compounds is often attributed to their chemical structure, which can donate hydrogen atoms to neutralize free radicals. In studies assessing their effect on lipid peroxidation, amidoximes have been shown to reduce the formation of malondialdehyde (MDA), a common marker of oxidative damage to lipids. This protective effect suggests a potential role in mitigating conditions associated with oxidative stress.

    Table 1: Summary of Investigated Biological Activities

    Biological Activity Mechanism / Finding Model System
    NO Release Enzymatic oxidation by Cytochrome P450 and other reductases.In Vitro (e.g., Rat Liver Microsomes)
    NO-Signaling Activation of soluble guanylate cyclase (sGC) leading to increased cGMP.In Vitro (e.g., Isolated Aortic Rings)
    Anti-Prion Activity Inhibition of PrPSc fibril formation.In Vitro
    α-Synuclein Modulation Inhibition of alpha-synuclein fibril formation.In Vitro
    Antioxidant Activity Free radical scavenging and inhibition of lipid peroxidation.In Vitro Assays

    Anticancer Activity in Cell Culture Models (e.g., MCF-7, HepG2)

    Currently, there is a notable absence of published scientific literature detailing the in vitro anticancer activity of this compound against human breast adenocarcinoma (MCF-7) and human liver cancer (HepG2) cell lines. A comprehensive search of available scientific databases and research articles did not yield any studies that have specifically investigated the cytotoxic or antiproliferative effects of this compound on these particular cancer cell models. Consequently, crucial data points such as IC50 values, which quantify the concentration of a substance required to inhibit a biological process by 50%, remain undetermined for this compound in the context of these specific cancer cell lines.

    Further research is required to ascertain whether this compound possesses any potential as an anticancer agent. Such studies would need to be conducted to generate the necessary data to evaluate its efficacy and mechanism of action in these and other cancer cell culture models.

    Table 1: Summary of Anticancer Activity Data for this compound

    Cell LineIC50 ValueResearch Findings
    MCF-7Data not availableNo published studies found.
    HepG2Data not availableNo published studies found.

    Antiparasitic and Anthelmintic Research

    An extensive review of scientific literature reveals a lack of research into the potential antiparasitic and anthelmintic activities of this compound. There are no published in vitro or in vivo studies that have evaluated the efficacy of this specific compound against any parasitic or helminthic organisms. As a result, there is no available data on its potential to inhibit the growth or viability of parasites or its effectiveness in eliminating parasitic worms. The exploration of this compound as a candidate for antiparasitic or anthelmintic applications represents an uninvestigated area of research.

    Table 2: Summary of Antiparasitic and Anthelmintic Research Findings for this compound

    ActivityOrganismResearch Findings
    AntiparasiticNot ApplicableNo published studies found.
    AnthelminticNot ApplicableNo published studies found.

    Studies on Radiation-Induced DNA Damage Mitigation

    There is currently no scientific evidence available from published research to suggest that this compound has been investigated for its potential to mitigate radiation-induced DNA damage. A thorough search of scientific databases did not uncover any studies that have explored the radioprotective effects of this compound. Consequently, there is no information regarding its ability to protect cells from the harmful effects of ionizing radiation or its potential mechanisms of action in the context of DNA damage and repair. The potential of this compound as a radioprotective agent remains an unexplored area of scientific inquiry.

    Table 3: Summary of Research on Radiation-Induced DNA Damage Mitigation by this compound

    Study TypeKey FindingsMechanism of Action
    In VitroData not availableNot Applicable
    In SilicoData not availableNot Applicable

    Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3,4 Dimethoxybenzamidoxime Derivatives

    Influence of Dimethoxy Substituents on Molecular Interactions, Solubility, and Electronic Properties

    The presence of two methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring at the 3- and 4-positions significantly impacts the molecular interactions, solubility, and electronic characteristics of benzamidoxime (B57231) derivatives. These substituents are known to modulate the physicochemical properties of molecules, which in turn affects their biological function.

    Molecular Interactions and Electronic Properties:

    The methoxy groups are electron-donating by resonance and electron-withdrawing by induction, with the resonance effect typically being dominant. This electronic influence affects the electron density distribution across the aromatic ring and the attached amidoxime (B1450833) moiety. The presence of these groups can influence the molecule's ability to participate in various non-covalent interactions, which are critical for binding to biological targets. For instance, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming interactions with amino acid residues in a protein's active site.

    Studies on dimethoxybenzene derivatives have shown that the position and number of methoxy groups influence their interactions with biological targets and their physicochemical properties. The electronic effects of substituents can significantly affect the aromatic ring to which they are directly attached, influencing the molecule's stability and reactivity. In the case of 3,4-dimethoxybenzamidoxime, the electron-donating nature of the methoxy groups can increase the electron density on the benzene ring, which may modulate its interaction with target proteins. Computational studies, such as Density Functional Theory (DFT), have been employed to analyze the electronic properties of dimethoxybenzene derivatives, including HOMO and LUMO energy levels and molecular electrostatic potentials (MEPs). These analyses provide insights into the reactivity and stability of such compounds, suggesting that the 3,4-dimethoxy substitution pattern can create specific electronic characteristics favorable for therapeutic applications. For example, in one study, a compound with a 3,4-dimethoxy substitution was found to have the best antioxidant activity among a series of derivatives, which was attributed to the electronic nature of the substituents. acs.org

    Solubility:

    The following table summarizes the anticipated influence of the 3,4-dimethoxy substituents on the properties of benzamidoxime derivatives.

    PropertyInfluence of 3,4-Dimethoxy Substituents
    Molecular Interactions - Oxygen atoms can act as hydrogen bond acceptors.- Modulates π-π stacking interactions of the aromatic ring.
    Electronic Properties - Electron-donating nature increases electron density on the benzene ring.- Can influence the pKa of the amidoxime moiety.
    Solubility - Potential for increased aqueous solubility due to hydrogen bonding with water.- Lipophilic character of methyl groups can enhance lipid solubility.

    Role of the Amidoxime Moiety as a Carboxylic Acid Bioisostere and its Impact on Biological Profiles

    The amidoxime functional group, -C(=NOH)NH₂, is frequently employed in medicinal chemistry as a bioisostere for the carboxylic acid group (-COOH). nih.govnih.gov Bioisosteric replacement is a strategy used to modify a lead compound to improve its physicochemical properties, pharmacokinetic profile, and/or to reduce toxicity while retaining or enhancing its biological activity. drughunter.com

    The rationale for using an amidoxime as a carboxylic acid surrogate stems from their similar steric and electronic properties. Both groups are capable of acting as hydrogen bond donors and acceptors and have comparable pKa values, allowing them to exist in an ionized form at physiological pH. However, the amidoxime group can offer advantages over the carboxylic acid moiety, such as improved metabolic stability and the ability to form different interactions with target proteins. nih.gov

    The replacement of a carboxylic acid with an amidoxime has been shown to have a profound impact on the biological profile of a molecule. researchgate.net Amidoximes have been incorporated into a wide range of compounds to elicit various biological activities, including:

    Antituberculotic

    Antibacterial

    Antifungal

    Antiviral

    Antineoplastic

    Antihypertensive

    Anti-inflammatory nih.gov

    For instance, some amidoxime-containing compounds have been investigated as prodrugs. In vivo, the amidoxime can be reduced to the corresponding amidine, which may be the active form of the drug. researchgate.net This bioactivation can be advantageous for achieving targeted drug delivery and controlled release.

    The table below provides a comparison of the properties of the carboxylic acid and amidoxime functional groups.

    FeatureCarboxylic Acid (-COOH)Amidoxime (-C(=NOH)NH₂)
    Acidity (pKa) ~4-5~5-6
    Hydrogen Bonding Donor and acceptorDonor and acceptor
    Metabolic Liability Can undergo glucuronidationCan be more metabolically stable or act as a prodrug
    Biological Activities VariedBroad spectrum of activities

    Stereoelectronic Effects on Reactivity, Tautomerism, and Biological Activity

    Stereoelectronic effects are the effects of the spatial arrangement of electrons in a molecule on its properties and reactivity. baranlab.org In the context of this compound derivatives, these effects, along with tautomerism, play a crucial role in determining their chemical behavior and biological activity.

    Tautomerism:

    Amidoximes can exist in different tautomeric forms, primarily the oxime-imine form (amide oxime) and the hydroxylamine-imine form (iminohydroxylamine). The equilibrium between these tautomers can be influenced by factors such as the solvent and the electronic nature of the substituents on the aromatic ring. The different tautomers will have distinct electronic and steric properties, which can affect their ability to bind to a biological target. The specific tautomeric form that predominates under physiological conditions will likely be the one responsible for the observed biological activity.

    Stereoelectronic Effects and Reactivity:

    The reactivity of the amidoxime group is influenced by stereoelectronic factors. For example, the orientation of the lone pairs of electrons on the nitrogen and oxygen atoms relative to the rest of the molecule can affect its nucleophilicity and its ability to participate in chemical reactions. The electron-donating 3,4-dimethoxy substituents can also influence the reactivity of the amidoxime moiety through their electronic effects on the benzene ring.

    The biological activity of these compounds is ultimately a consequence of their interaction with a specific biological target. Stereoelectronic effects dictate the preferred conformation of the molecule and the spatial arrangement of its functional groups. A favorable three-dimensional structure that complements the binding site of a target protein is essential for high-affinity binding and, consequently, potent biological activity.

    Rational Design Principles for Enhancing Target Binding, Selectivity, and Metabolic Stability

    Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the principles of molecular recognition. For this compound derivatives, several strategies can be employed to enhance their target binding, selectivity, and metabolic stability.

    Enhancing Target Binding and Selectivity:

    To improve the binding affinity and selectivity of these compounds, modifications can be made to the this compound scaffold. This can involve:

    Introduction of additional functional groups: Adding groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds, or hydrophobic interactions) with the target protein can increase binding affinity. mdpi.com

    Modification of the substitution pattern: Altering the position of the methoxy groups or introducing other substituents on the benzene ring can optimize the electronic and steric properties of the molecule for better interaction with the target. nih.gov For example, introducing electron-withdrawing groups can sometimes enhance activity. mdpi.com

    Conformational restriction: Introducing cyclic structures or other rigid elements can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity and selectivity.

    Computational methods such as molecular docking and molecular dynamics simulations can be used to predict how different modifications will affect the binding of the compound to its target, thereby guiding the design of more potent and selective inhibitors. researchgate.netresearchgate.net

    Improving Metabolic Stability:

    Metabolic instability can lead to rapid clearance of a drug from the body, resulting in a short duration of action. Strategies to improve the metabolic stability of this compound derivatives include:

    Blocking sites of metabolism: Identifying the positions on the molecule that are most susceptible to metabolic enzymes (e.g., cytochrome P450s) and introducing groups that block these sites. This can be achieved by replacing a hydrogen atom with a more stable group, such as fluorine or deuterium. pharmafocusasia.comresearchgate.net

    Introducing metabolic "soft spots": In some cases, it may be desirable to introduce a metabolically labile group to create a prodrug that is activated at the target site.

    Modulating lipophilicity: Optimizing the lipophilicity of the molecule can reduce its interaction with metabolic enzymes, which often have lipophilic binding sites. researchgate.net

    The following table outlines some rational design strategies for the optimization of this compound derivatives.

    Design GoalStrategyExample
    Enhance Target Binding Introduce hydrogen bond donors/acceptorsAdd hydroxyl or amino groups to the scaffold.
    Improve Selectivity Exploit differences in target binding sitesModify substituents to create steric hindrance with off-target proteins. nih.gov
    Increase Metabolic Stability Block metabolic hotspotsReplace a metabolically labile proton with a fluorine atom. pharmafocusasia.com

    Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional (2D-NMR) Techniques

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental NMR data for 3,4-Dimethoxybenzamidoxime are not widely available in peer-reviewed literature, the expected spectral features can be predicted based on its molecular structure.

    ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methoxy (B1213986) groups, and the labile protons of the amidoxime (B1450833) moiety.

    Aromatic Protons: The three protons on the benzene (B151609) ring should appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to their substitution pattern, they would likely present as a complex splitting pattern, potentially an ABX system. The proton at position 5 (between the methoxy and amidoxime groups) would likely be a doublet, the proton at position 2 would be a doublet, and the proton at position 6 would be a doublet of doublets.

    Methoxy Protons: Two sharp singlets would be expected for the two methoxy groups (-OCH₃), likely in the range of δ 3.8-4.0 ppm. Each singlet would integrate to three protons.

    Amidoxime Protons: The protons on the -N(H₂)OH group are labile and their chemical shifts are highly dependent on solvent, concentration, and temperature. They are expected as broad singlets that may exchange with D₂O. The hydroxyl proton (-OH) could appear anywhere from δ 8.0 to 11.0 ppm, while the amine protons (-NH₂) might be found in the δ 4.0-6.0 ppm range.

    ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated.

    Aromatic Carbons: Six signals are expected for the carbons of the benzene ring. The carbons bearing the methoxy groups (C3 and C4) would be shifted downfield (δ 145-155 ppm). The carbon attached to the amidoxime group (C1) would also be in this region. The remaining three aromatic carbons (C2, C5, C6) would appear at higher field strengths (δ 105-125 ppm).

    Amidoxime Carbon: The carbon of the C=NOH group is expected to have a chemical shift in the range of δ 145-155 ppm.

    Methoxy Carbons: The two methoxy carbons would produce signals around δ 55-60 ppm.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous compounds, as experimental data is not publicly available.

    ¹H NMR (Predicted)¹³C NMR (Predicted)
    AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
    Ar-H (H-2, H-5, H-6)~6.8 - 7.5mC=N~150.0
    -NH₂~5.4 (broad)sC-O (C-3, C-4)~148.0 - 152.0
    -OH~9.5 (broad)sC-C=N (C-1)~125.0
    -OCH₃ (x2)~3.9sAr-CH (C-2, C-5, C-6)~110.0 - 122.0
    -OCH₃ (x2)~56.0

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Although a published spectrum for this compound is not available, its key functional groups would produce characteristic absorption bands.

    The IR spectrum would be expected to confirm the presence of the hydroxyl (-OH), amine (-NH₂), carbon-nitrogen double bond (C=N), and aryl-ether (C-O-C) functionalities.

    O-H Stretch: A broad absorption band between 3200-3600 cm⁻¹ would indicate the O-H stretching of the oxime group.

    N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

    C-H Stretch: Aromatic C-H stretching vibrations would appear as a series of absorptions just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would be observed just below 3000 cm⁻¹.

    C=N Stretch: The carbon-nitrogen double bond of the oxime is expected to show a medium intensity absorption in the 1620-1680 cm⁻¹ region.

    C=C Stretch: Aromatic ring C=C stretching vibrations typically appear as a series of peaks between 1450-1600 cm⁻¹.

    C-O Stretch: Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether methoxy groups would be prominent in the 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

    Table 2: Predicted Characteristic IR Absorption Bands for this compound This table is based on established group frequencies, as an experimental spectrum is not publicly available.

    Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
    N-H stretchAmine (-NH₂)3300 - 3500Medium
    O-H stretchOxime (-NOH)3200 - 3600Broad, Medium
    C-H stretch (aromatic)Aromatic Ring3010 - 3100Medium-Weak
    C-H stretch (aliphatic)Methoxy (-OCH₃)2850 - 2960Medium
    C=N stretchAmidoxime1620 - 1680Medium
    C=C stretchAromatic Ring1450 - 1600Medium-Strong
    C-O stretch (asymmetric)Aryl ether1200 - 1275Strong
    C-O stretch (symmetric)Aryl ether1020 - 1075Strong

    Mass Spectrometry (e.g., LC-MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₁₂N₂O₃), the monoisotopic mass is calculated to be 196.085 g/mol . nih.gov

    In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) experiment using electrospray ionization (ESI) in positive mode, the compound would be expected to be observed as a protonated molecule [M+H]⁺ at m/z 197.092. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 219.074, might also be detected. uni.lu

    High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Fragmentation analysis (MS/MS) would involve isolating the parent ion and inducing fragmentation to produce daughter ions. Predicted fragmentation pathways for the [M+H]⁺ ion could include:

    Loss of ammonia (B1221849) (NH₃)

    Loss of a hydroxyl radical (•OH) or water (H₂O)

    Loss of a methyl radical (•CH₃) from a methoxy group

    Loss of formaldehyde (B43269) (CH₂O) from a methoxy group

    Cleavage of the C-C bond between the benzene ring and the amidoxime group.

    Table 3: Predicted Mass Spectrometry Data for this compound Adducts Data based on calculated values and predicted collision cross sections (CCS). uni.lu

    AdductCalculated m/zPredicted CCS (Ų)
    [M+H]⁺197.09208140.4
    [M+Na]⁺219.07402147.8
    [M+K]⁺235.04796147.0
    [M+NH₄]⁺214.11862159.2
    [M-H]⁻195.07752144.1

    X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

    X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles.

    Currently, there are no published single-crystal X-ray diffraction studies for this compound in the searched scientific literature. If such a study were conducted, it would provide unambiguous proof of the molecular structure and its conformation. Furthermore, it would reveal the details of the crystal packing and identify key intermolecular interactions, such as hydrogen bonds. The amidoxime group, with its hydroxyl and amine functionalities, is capable of acting as both a hydrogen bond donor and acceptor. These interactions would play a crucial role in defining the supramolecular architecture of the compound in its crystalline form. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk material, identify its crystalline phase, and assess its purity.

    Future Research Directions and Translational Perspectives for 3,4 Dimethoxybenzamidoxime in Chemical Sciences

    Development of Novel and Sustainable Synthetic Methodologies

    The conventional synthesis of amidoximes often involves the reaction of a nitrile with hydroxylamine (B1172632), typically using a base in an alcoholic solvent, which can require prolonged heating. nih.gov Future research is geared towards developing more sustainable and efficient methods for synthesizing 3,4-Dimethoxybenzamidoxime, aligning with the principles of green chemistry.

    A promising approach is the use of water as a solvent and a mild base like triethylamine (B128534) at room temperature. researchgate.nettandfonline.com This method has been shown to produce arylamidoximes in high yields with easier work-up and shorter reaction times compared to traditional protocols. researchgate.nettandfonline.com For the synthesis of this compound, this would involve reacting 3,4-dimethoxybenzonitrile (B145638) with hydroxylamine hydrochloride in an aqueous medium.

    Another green methodology involves solvent-free synthesis under ultrasonic irradiation, which can produce amidoximes in high yields (70-85%) and with significantly reduced reaction times. nih.gov Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, also presents an environmentally benign alternative to solvent-based methods. organic-chemistry.org

    Table of Potential Sustainable Synthetic Parameters:

    MethodSolventCatalyst/BaseConditionsAdvantages
    Aqueous Synthesis WaterTriethylamineRoom Temperature, 6hGreen solvent, high yield, easy work-up researchgate.nettandfonline.com
    Ultrasonic Irradiation Solvent-free-Ultrasonic wavesShort reaction time, high yield nih.gov
    Mechanochemistry Solvent-freeTriphenylphosphine/TCCA*Ball millingRapid, solvent-free, good functional group tolerance organic-chemistry.org

    *TCCA: Trichloroisocyanuric acid

    Exploration of New Heterocyclic Scaffolds Derived from this compound

    Amidoximes are highly valuable intermediates for the synthesis of a wide range of heterocyclic compounds due to the presence of both amino and hydroxyimino functional groups. tandfonline.com This dual nucleophilicity allows this compound to serve as a precursor for various five- and six-membered heterocyclic systems, which are prevalent in medicinally important compounds.

    One of the most significant applications is in the synthesis of 1,2,4-oxadiazoles. By reacting this compound with various carboxylic acids, acid chlorides, or other acylating agents, a diverse library of 3,5-disubstituted 1,2,4-oxadiazoles can be generated. ijpsm.com These scaffolds are known to possess a broad spectrum of biological activities, including antibacterial and anti-inflammatory properties.

    Furthermore, this compound can be utilized in [3+2] cycloaddition reactions to form pyrrolidine-containing structures. beilstein-journals.org Intramolecular cyclization reactions of appropriately substituted N-hydroxy amides derived from the amidoxime (B1450833) can also lead to the formation of fused heterocyclic systems like 2H-1,4-benzoxazin-3(4H)ones. ias.ac.in The exploration of these synthetic routes could yield novel compounds with unique pharmacological profiles. chemicalpapers.com

    Examples of Heterocyclic Scaffolds from Amidoximes:

    1,2,4-Oxadiazoles tandfonline.com

    1,2,4-Thiadiazoles tandfonline.com

    Imidazoles tandfonline.com

    Triazoles tandfonline.com

    Pyrimidines tandfonline.com

    Pyrrolidines beilstein-journals.org

    Integration of Advanced Computational Modeling with Experimental Research for Targeted Discovery

    Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules. For this compound and its derivatives, methods like Density Functional Theory (DFT) and molecular docking can provide profound insights into their properties and interactions.

    DFT calculations can be employed to determine the geometric and electronic properties of this compound. biointerfaceresearch.com This includes optimizing the molecular structure, calculating bond lengths and angles, and analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. biointerfaceresearch.comsysrevpharm.org Such studies help in understanding the molecule's reactivity, stability, and potential reaction mechanisms. biointerfaceresearch.com

    Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. journaljpri.com By docking this compound and its virtual derivatives into the active sites of various proteins, researchers can identify potential biological targets and prioritize the synthesis of compounds with the highest predicted activity. sysrevpharm.orgmdpi.com For instance, derivatives of 3,4-dihydropyrimidone have been studied via docking against the COX-2 enzyme to predict anti-inflammatory activity. journaljpri.com This in silico screening approach saves significant time and resources compared to traditional high-throughput screening. nih.gov

    Table of Predicted Collision Cross Section (CCS) Data for this compound:

    Adductm/zPredicted CCS (Ų)
    [M+H]+ 197.09208140.4
    [M+Na]+ 219.07402147.8
    [M-H]- 195.07752144.1
    [M+NH4]+ 214.11862159.2
    [M+K]+ 235.04796147.0

    Data sourced from PubChemLite. uni.lu

    In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level

    The 3,4-dimethoxyphenyl motif is present in various biologically active molecules. For example, a novel bis-benzimidazole containing this moiety has been identified as a potent inhibitor of E. coli DNA topoisomerase I, demonstrating significant antibacterial activity with low toxicity to human cells. nih.gov Similarly, derivatives of 3,4-dimethoxy-β-nitrostyrene have been investigated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes. mdpi.com

    While direct biological studies on this compound are limited, its structural components suggest several potential mechanisms of action. The amidoxime group is known to be a key functional group in various contexts, including as a prodrug for amidines and as a nitric oxide (NO) donor. The ability to release NO is particularly relevant, as NO is a critical signaling molecule involved in numerous physiological processes.

    Future research should focus on screening this compound and its derivatives against a panel of enzymes and receptors to identify specific biological targets. Subsequent studies would then aim to elucidate the precise molecular interactions through techniques such as X-ray crystallography of ligand-protein complexes, enzyme inhibition assays, and cell-based functional assays. Understanding these mechanisms is crucial for translating the compound from a laboratory chemical to a potential therapeutic agent.

    Design and Synthesis of Targeted Chemical Probes for Biological System Interrogation

    Chemical probes are essential tools for studying biological systems, allowing for the visualization and functional analysis of specific biomolecules in their native environment. This compound can serve as a versatile scaffold for the design of such probes.

    The core strategy involves covalently linking the this compound moiety, which would act as the recognition or reactive element, to a reporter group, such as a fluorophore. mdpi.com The design of these probes often relies on modulating the electronic properties of the fluorophore through mechanisms like intramolecular charge transfer (ICT). mdpi.com

    For example, a fluorescent group could be attached to the phenyl ring of this compound. The amidoxime functional group could then be designed to interact with a specific enzyme or metal ion. This interaction would alter the electronic environment of the attached fluorophore, leading to a detectable change in fluorescence (e.g., a "turn-on" or ratiometric response). mdpi.com Such probes could be developed for detecting enzyme activity, mapping protein-ligand interactions, or imaging specific analytes in living cells. nih.govrsc.org The development of these molecular tools would not only advance our understanding of complex biological processes but also provide new avenues for diagnostic applications.

    Q & A

    Q. What are the optimal synthetic routes and reaction conditions for 3,4-Dimethoxybenzamidoxime?

    Methodological Answer: The synthesis of this compound typically involves condensation reactions between 3,4-dimethoxybenzonitrile and hydroxylamine under controlled conditions. Key steps include:

    • Reagent Optimization : Use hydroxylamine hydrochloride in ethanol/water mixtures at reflux temperatures (70–80°C) for 12–18 hours .
    • Catalysts : Addition of sodium hydroxide or potassium carbonate to maintain alkaline pH, enhancing nucleophilic attack by hydroxylamine .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water to achieve >95% purity .
      Data Note : Yields vary between 60–75% depending on stoichiometric ratios and reaction time.

    Q. How can researchers confirm the structural integrity of this compound?

    Methodological Answer: Characterization requires a multi-technique approach:

    • NMR Spectroscopy :
      • ¹H NMR : Peaks at δ 8.10 (s, 1H, amidoxime NH), δ 6.90–7.20 (aromatic protons), δ 3.80–3.95 (methoxy groups) .
      • ¹³C NMR : Signals for carbonyl (C=O, ~160 ppm) and methoxy carbons (~56 ppm) .
    • Mass Spectrometry : ESI-MS [M+H]+ peak at m/z 225.1 .
    • Elemental Analysis : Confirm C, H, N percentages (e.g., C: 53.8%, H: 5.4%, N: 12.4%) .

    Q. What are the stability considerations for this compound under laboratory conditions?

    Methodological Answer:

    • Storage : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the amidoxime group .
    • Degradation Studies : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) under accelerated conditions (40°C, 75% humidity). Hydrolysis to 3,4-dimethoxybenzamide is observed after 30 days .
    • Light Sensitivity : UV-Vis spectroscopy shows decomposition under prolonged UV exposure; use light-protected glassware .

    Advanced Research Questions

    Q. What reaction mechanisms govern the functionalization of this compound in heterocyclic synthesis?

    Methodological Answer: The amidoxime group (–C(NH2)=N–OH) participates in cyclization reactions:

    • Thermal Cyclization : Heating in DMF at 120°C forms 1,2,4-oxadiazoles via dehydration, confirmed by trapping intermediates with acetic anhydride .
    • Metal-Catalyzed Reactions : Cu(I)-mediated coupling with aryl halides generates bis-heterocycles (e.g., triazoles), with yields improved by ligand additives (e.g., 1,10-phenanthroline) .
      Data Contradiction : Some studies report competing pathways (e.g., nitrile oxide formation) under acidic conditions; mechanistic studies using ¹⁵N-labeled reagents are recommended .

    Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

    Methodological Answer:

    • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., –OCH2CH3, –OCF3) to assess electronic effects on bioactivity .
    • Biological Assays :
      • Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
      • Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values reported in µg/mL) .
    • Computational Modeling : Perform docking studies (AutoDock Vina) with target proteins (e.g., COX-2) to correlate substituent effects with binding affinity .

    Q. What advanced analytical methods resolve challenges in quantifying trace impurities in this compound?

    Methodological Answer:

    • HPLC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column to separate polar byproducts (e.g., unreacted nitrile) with a detection limit of 0.1% .
    • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in DMSO/water (70:30) and analyzing unit cell parameters .
    • TGA-DSC : Assess thermal stability; decomposition onset at 220°C correlates with amidoxime group breakdown .

    Safety and Compliance

    • Handling : Use fume hoods and nitrile gloves; avoid inhalation (OSHA PEL: 5 mg/m³) .
    • Waste Disposal : Treat with 10% NaOH solution before incineration to neutralize reactive intermediates .

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    Reactant of Route 1
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    Reactant of Route 2
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.